molecular formula C9H17Br B6234743 (1-bromohexyl)cyclopropane CAS No. 1342102-51-5

(1-bromohexyl)cyclopropane

Cat. No.: B6234743
CAS No.: 1342102-51-5
M. Wt: 205.1
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Description

(1-bromohexyl)cyclopropane is a chemical compound with the molecular formula C9H17Br . It features a cyclopropane ring, a structure known for its significant ring strain and unique reactivity due to bent carbon-carbon bonds , which is directly linked to a six-carbon bromoalkane chain. This structure makes it a valuable bifunctional synthetic building block in organic chemistry and materials science research. The bromoalkane terminus is a versatile handle for further transformations, notably in nucleophilic substitution reactions and the formation of organometallic reagents like Grignard reagents . Simultaneously, the strained cyclopropane ring can engage in various ring-opening or ring-expansion reactions, offering pathways to complex molecular architectures . Researchers may employ this compound in the synthesis of novel polymers, liquid crystals, and as a key intermediate in developing pharmacologically active molecules where the cyclopropyl group can influence metabolic stability and conformation. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1342102-51-5

Molecular Formula

C9H17Br

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Bromohexyl Cyclopropane

Reactions Involving the Bromine Moiety

The carbon-bromine bond in (1-bromohexyl)cyclopropane is the primary site for a range of reactions, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents.

Nucleophilic substitution reactions at the carbon bearing the bromine are significantly influenced by the cyclopropyl (B3062369) group.

The SN2 (bimolecular nucleophilic substitution) mechanism is generally disfavored for this compound. study.comstackexchange.com The backside attack required for an SN2 reaction is severely hindered by the cyclopropane (B1198618) ring and the hexyl chain. fastercapital.commasterorganicchemistry.com For a nucleophile to attack the carbon atom from the side opposite to the bromine leaving group, it would have to approach through the cyclopropane ring, which is sterically inaccessible. Furthermore, the transition state for an SN2 reaction involves a trigonal bipyramidal geometry at the carbon center, which would introduce a significant amount of additional ring strain to the already strained cyclopropane ring. study.com This high-energy transition state makes the SN2 pathway energetically unfavorable. study.com

The SN1 (unimolecular nucleophilic substitution) mechanism, which proceeds through a carbocation intermediate, is also unlikely under typical conditions. The formation of a carbocation directly attached to a cyclopropane ring is generally unstable. While cyclopropylmethyl carbocations are known to be stabilized through resonance, a carbocation with the positive charge on a carbon atom that is part of the ring is destabilized by the ring strain and the sp2 hybridization required for the carbocation, which is unfavorable for the small bond angles of the cyclopropane ring.

Table 1: Predicted Outcomes of Nucleophilic Substitution Reactions

Reaction Type Nucleophile Solvent Predicted Outcome Rationale
SN2 CN⁻ DMSO No reaction or very slow reaction Severe steric hindrance from the cyclopropane ring and hexyl group prevents backside attack. study.comfastercapital.com

Elimination reactions of this compound could potentially lead to the formation of cyclopropene (B1174273) derivatives or ring-opened products.

An E2 (bimolecular elimination) reaction would require a strong base to abstract a proton from a carbon atom adjacent to the carbon bearing the bromine. In the case of this compound, this would involve the abstraction of a proton from the cyclopropane ring. The geometry required for an E2 reaction, where the abstracted proton and the leaving group are anti-periplanar, is difficult to achieve due to the rigid structure of the cyclopropane ring. However, syn-elimination, though less common, could be a possibility. Such a reaction would lead to the formation of 1-hexylcyclopropene.

An E1 (unimolecular elimination) reaction would proceed through the same unstable carbocation intermediate as the SN1 reaction, making it an unlikely pathway. If this carbocation were to form, it could potentially lead to ring-opened alkene products through rearrangement.

The bromine atom in this compound allows for the formation of various organometallic reagents and participation in cross-coupling reactions.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, (1-hexylcyclopropyl)magnesium bromide. nih.govnih.gov The formation of Grignard reagents from cyclopropyl bromides is a known process. researchgate.net This reagent would be a useful intermediate for the formation of new carbon-carbon bonds.

Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would likely result in a lithium-halogen exchange, yielding (1-hexylcyclopropyl)lithium. wikipedia.orgnih.govharvard.edu This reaction is often rapid, even at low temperatures, and provides another route to a cyclopropyl organometallic species. harvard.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an organic halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org this compound could potentially serve as the organic halide in a Heck reaction, coupling with an alkene to form a substituted cyclopropane. However, the reactivity of secondary alkyl halides in Heck reactions can be variable, and side reactions such as β-hydride elimination can be competitive.

Suzuki-Miyaura Coupling: For this compound to participate in a Suzuki-Miyaura coupling, it would first need to be converted into an organoboron compound, such as a boronic acid or boronic ester. nih.govyoutube.comlibretexts.orgyonedalabs.com This could be achieved by reacting the corresponding Grignard or organolithium reagent with a trialkyl borate. The resulting cyclopropyl boronic ester could then be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govyoutube.com

Table 2: Potential Organometallic Reactions and Products

Reaction Reagents Catalyst/Conditions Expected Product
Grignard Formation Mg, THF Reflux (1-hexylcyclopropyl)magnesium bromide
Lithium-Halogen Exchange n-BuLi THF, -78 °C (1-hexylcyclopropyl)lithium
Heck Reaction Alkene, Base Pd catalyst Substituted cyclopropane

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions. For instance, in the presence of a radical initiator like AIBN and a hydrogen atom donor such as tributyltin hydride, the bromine atom can be replaced by a hydrogen atom. libretexts.org This dehalogenation reaction proceeds via a cyclopropyl radical intermediate. ucr.eduyoutube.com The stability and fate of this radical would be a key factor in the reaction outcome. It is possible that the cyclopropyl radical could undergo ring-opening to form an alkenyl radical, leading to a mixture of products.

Intramolecular Rearrangements

Intramolecular rearrangements of this compound are predominantly accessed through carbocationic intermediates. The formation of a positive charge on the carbon adjacent to the cyclopropane ring triggers a cascade of rapid and often complex rearrangements driven by the release of ring strain.

σ-Bond Migrations and Rearrangements

The concept of σ-bond migration is central to the rearrangements of cyclopropyl systems. rsc.org While pericyclic sigmatropic rearrangements are defined by specific orbital symmetry rules, the rearrangements in these carbocationic systems involve the migration of a C-C σ-bond with its pair of electrons. youtube.comtaylorandfrancis.com

Upon formation of the (1-hexylcyclopropyl)carbinyl cation (for example, by dissociation of the bromide ion with Lewis acid assistance), the C-C bonds within the strained ring are poised to migrate. This can be viewed as a β-alkyl migration, where a ring carbon atom shifts to the adjacent carbocationic center. rsc.org This migration simultaneously opens the three-membered ring and forms a new, less-strained carbocation, effectively converting the strain energy into chemical stability.

Carbocationic Rearrangements of Cyclopropyl Systems

The rearrangement of the cyclopropylcarbinyl cation is a classic and fundamentally important reaction in organic chemistry. youtube.com When this compound is induced to form the corresponding (1-hexylcyclopropyl)carbinyl cation, it does not exist as a single, stable species. Instead, it is part of a dynamic equilibrium involving several interconverting carbocationic structures. nih.govuregina.caresearchgate.net

The primary rearrangement pathway involves the cleavage of one of the adjacent cyclopropane ring bonds (the C1-C2 or C1-C3 bond). This leads to the formation of a homoallylic cation, where the positive charge is located three carbon atoms away from the double bond that is formed. There is also a competing rearrangement pathway where the distal C2-C3 bond of the cyclopropane ring can cleave, leading to the formation of a cyclobutyl cation.

This set of rapidly equilibrating cations means that quenching the reaction with a nucleophile will typically result in a mixture of products: the cyclopropylcarbinyl, homoallylic, and cyclobutyl derivatives. The exact product distribution is highly sensitive to the reaction conditions and the specific structure of the substrate.

Precursor CationRearrangement TypeResulting Cation(s)Driving Force
(1-Hexylcyclopropyl)carbinyl Ring-opening σ-migrationHomoallylic CationRelease of ring strain
(1-Hexylcyclopropyl)carbinyl Ring expansionCyclobutyl CationRelease of ring strain
Homoallylic / Cyclobutyl Ring closure / contraction(1-Hexylcyclopropyl)carbinyl CationDynamic Equilibrium

Stereochemical Course of Reactions

No specific data is available for this compound.

Retention and Inversion of Configuration at the Cyclopropane Ring

There is no published research detailing the retention or inversion of configuration at the cyclopropane ring during reactions of this compound.

Diastereoselectivity and Enantioselectivity in Transformations

Specific studies on the diastereoselectivity and enantioselectivity of transformations involving this compound have not been reported in the scientific literature.

Computational and Theoretical Studies on 1 Bromohexyl Cyclopropane and Analogues

Electronic Structure Analysis of the Cyclopropane (B1198618) Ring and Bromine Substituent

The unique geometry of the cyclopropane ring dictates its distinct electronic structure, which is further modulated by the presence of substituents such as the bromo group and the hexyl chain.

The three-membered ring of cyclopropane forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. masterorganicchemistry.com This geometric constraint leads to considerable angle strain, a major component of the molecule's total ring strain, which is estimated to be around 28 kcal/mol. utexas.edu To accommodate this acute angle, the carbon-carbon bonds in cyclopropane are not standard sigma bonds formed by the direct end-on overlap of hybrid orbitals. Instead, the maximum electron density is located outside the internuclear axis, resulting in curved or "bent bonds," often referred to as "banana bonds". utexas.eduwikipedia.orgchemistryschool.net

These bonds are considered intermediate between sigma and pi bonds and are formed from the overlap of orbitals with increased p-character (estimated as sp⁵ or sp³.⁷⁴). wikipedia.orgstackexchange.com This rehybridization means the C-C bonds are weaker than those in acyclic alkanes, making cyclopropanes more reactive. masterorganicchemistry.comutexas.edu The total ring strain is a combination of this angle strain and torsional strain, which arises because the C-H bonds on adjacent carbon atoms are in an eclipsed conformation. masterorganicchemistry.comutexas.edu

The introduction of substituents to the cyclopropane ring, as in (1-bromohexyl)cyclopropane, further influences the strain energy. The hexyl group and bromine atom introduce steric strain through interactions with the ring and with each other. Studies on substituted cyclopropanes have shown that the total strain energy can vary depending on the nature of the substituents. For instance, in a series of methylcyclopropanes, the strain energy was found to range from 117.0 to 146.1 kJ/mol, while for fluorocyclopropanes, it varied from 137.9 to 260.0 kJ/mol. acs.org The curvature of the banana bonds, and thus the strain, correlates with these substitutions. acs.org

Table 1: Components of Ring Strain in Cyclopropane

Strain Type Description Estimated Contribution
Angle Strain Arises from the compression of the internal C-C-C bond angles to 60° from the ideal 109.5°. masterorganicchemistry.com The major contributor to the total ring strain. utexas.edu
Torsional Strain Results from the eclipsed conformation of hydrogens on adjacent carbon atoms, which cannot be relieved by bond rotation. masterorganicchemistry.com Estimated to be at least 9 kcal/mol (3 kcal/mol for each of the three C-C bonds). utexas.edu

| Steric Strain | In substituted cyclopropanes, this arises from repulsive interactions between the substituent groups. | Varies depending on the size and conformation of the substituents (e.g., the hexyl chain and bromine atom). |

Substituents exert electronic effects that modify the electron density and reactivity of the cyclopropane ring. These are broadly categorized as inductive and resonance effects.

The bromo group is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) . libretexts.org This effect involves the polarization of the sigma (σ) bond between the carbon and bromine atoms, pulling electron density away from the cyclopropane ring. libretexts.org While halogens also possess lone pairs of electrons capable of donation through resonance (+R) , the inductive effect is generally dominant for halogens. libretexts.orglibretexts.org This net withdrawal of electron density deactivates the ring toward electrophilic attack compared to unsubstituted cyclopropane.

The hexyl chain , as an alkyl group, is generally considered to have a weak electron-donating inductive effect (+I) . This effect arises from the polarization of C-C and C-H sigma bonds, pushing electron density toward the cyclopropane ring. Some theoretical studies suggest there is no significant difference in the inductive effects among various alkyl groups. bohrium.com The hexyl group has no significant resonance effect.

In this compound, these two effects are in opposition. The strong electron-withdrawing nature of the bromine atom likely has a more pronounced impact on the electronic character of the ring than the weak donating effect of the hexyl group. An electron density model developed for substituted cyclopropanes suggests that electron-attracting substituents pull the valence sphere of the attached carbon, which can influence ring strain and stability. smu.edu

Table 2: Electronic Effects of Substituents in this compound

Substituent Inductive Effect Resonance Effect Net Electronic Effect on Ring
Bromo Group (-Br) Strongly electron-withdrawing (-I) due to high electronegativity. libretexts.org Weakly electron-donating (+R) due to lone pairs. Primarily electron-withdrawing. libretexts.org

| Hexyl Group (-C₆H₁₃) | Weakly electron-donating (+I). researchgate.net | None | Weakly electron-donating. |

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for modeling the structure, energetics, and reactivity of molecules. Methods range from highly accurate but computationally expensive ab initio techniques to faster semi-empirical and Density Functional Theory (DFT) approaches.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. mdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying the mechanisms of organic reactions. nih.gov

While no specific DFT studies on the reaction pathways of this compound are publicly available, research on analogous systems demonstrates the utility of this method. For example, DFT calculations have been used to investigate the polar bromination of the parent cyclopropane, proposing a lower-energy syn-cycloaddition pathway compared to the previously assumed two-step process. nih.govresearchgate.net DFT is also employed to study cyclopropanation reactions, where it can elucidate the mechanism, identify the rate-limiting step, and explain the origins of stereoselectivity. nih.govfigshare.com For strained rings, DFT is crucial for modeling ring-opening reactions, which can be initiated by transition metals or thermal processes. acs.orgwikipedia.org Such studies typically map the potential energy surface, identifying all intermediates and transition states connecting reactants to products.

Table 3: Example of DFT-Calculated Activation Enthalpy for Bromination of Cyclopropane

Proposed Mechanism Activation Enthalpy (kcal/mol) Reference
Two-Step Process (via cation-anion pairs) Higher Energy Pathway nih.govresearchgate.net

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy differences between them. For a flexible molecule like this compound, this involves studying the rotation around the single bond connecting the hexyl group to the ring and the bond to the bromine atom.

Ab initio methods ("from the beginning") solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. quora.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a hierarchy of increasing accuracy and computational cost. scribd.com They are powerful for obtaining precise geometries and energies but can be too demanding for large molecules or extensive conformational searches. scribd.com

Semi-empirical methods simplify the calculations by using parameters derived from experimental data or higher-level computations. libretexts.orgcore.ac.uk Methods like MNDO and AM1 are much faster than ab initio or DFT approaches, allowing for the rapid exploration of the potential energy surface of large molecules. hi.is This speed makes them well-suited for initial conformational searches, with the resulting low-energy structures often being re-optimized using more accurate DFT or ab initio methods. hi.is The main drawback is their lower accuracy and reliability, especially for systems not well-represented in their parameterization data. core.ac.uk

Table 4: Comparison of Quantum Chemical Methods for Conformational Analysis

Method Basis Computational Cost Accuracy
Ab Initio First principles, no empirical data. quora.com Very High High to Very High
Density Functional Theory (DFT) Based on electron density. mdpi.com Medium to High Good to High

| Semi-Empirical | Uses empirical parameters to simplify calculations. libretexts.org | Low | Moderate |

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS) . The energy difference between the reactants and the transition state is the activation energy barrier (Eₐ) , which determines the reaction rate. nih.gov

Computational chemistry is used to locate the geometry of a transition state on the potential energy surface. Methods like the synchronous transit-guided quasi-Newton (STQN) algorithm are employed for this purpose. acs.org A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. acs.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified TS correctly connects the reactant and product states. acs.org

For example, theoretical studies on the thermal isomerization of cyclopropane to propene have used DFT and ab initio methods to characterize the transition state for the ring-opening to a trimethylene biradical intermediate. acs.org These calculations provide activation energies that can be compared with experimental data. acs.org Similarly, calculations on the ene reactions of cyclopropene (B1174273) have located transition structures and calculated activation barriers, showing that the relief of ring strain is a major driving force for the reaction. nih.gov These computational tools allow for a detailed understanding of the factors controlling the reactivity of strained rings like this compound.

Table of Compounds Mentioned

Compound Name
This compound
1,1-dimethylcyclopropane
AM1
Benzene
Bromocyclopropane (B120050)
cis-1,2,3-tricyanocyclopropane
Cyclobutane
Cyclohexane
Cyclopentane
Cyclopropane
Cyclopropene
Ethane
Ethylene (B1197577)
Fluorocyclopropane
Hexafluorocyclopropane
Hexamethylcyclopropane
Isobornyl chloride
Methylcyclopropane
MNDO
Propene

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating the atomic motions over time. For this compound, MD simulations can provide detailed insights into the molecule's flexibility, preferred three-dimensional structures, and the energy barriers between different conformations.

The methodology for such a simulation involves defining a force field, which is a set of parameters and equations that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, the force field would account for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces). Ab initio force fields, derived from high-level quantum chemistry calculations, can offer high accuracy for molecules like cyclopropane where unusual bonding patterns exist. nih.gov

The conformational analysis of this compound is primarily concerned with two aspects: the puckered nature of the cyclopropane ring and the rotational freedom of the 1-bromohexyl side chain. The cyclopropane ring itself is highly strained, with C-C-C bond angles forced to be 60° instead of the ideal tetrahedral angle of 109.5°. maricopa.edu This angle strain, combined with torsional strain from eclipsing C-H bonds, dictates the ring's rigid structure. dalalinstitute.com

The attached hexyl chain introduces significant conformational flexibility. Rotations around the single bonds of the hexyl group (C-C bonds) and the bond connecting it to the cyclopropane ring lead to a vast number of possible conformers. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the transition states that connect them. The simulation would likely show that the hexyl chain preferentially adopts staggered conformations to minimize torsional strain, similar to acyclic alkanes. chemistrysteps.com Steric hindrance between the bulky bromine atom, the hexyl chain, and the cyclopropane ring will be a critical factor in determining the most stable conformers.

A typical MD simulation would place the molecule in a simulated "box," often with solvent molecules, and solve Newton's equations of motion for every atom over a series of small time steps (e.g., 1 femtosecond). aip.org By analyzing the trajectory of the atoms over nanoseconds or microseconds, one can generate a statistical map of the conformational space, revealing the probability of finding the molecule in a particular shape at a given temperature.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Dihedral AngleDescriptionExpected Low-Energy Conformations
Br-C1-C(ring)-C(ring)Orientation of the bromine relative to the ringGoverned by steric interactions with the ring hydrogens
C2-C1-C(ring)-C(ring)Orientation of the hexyl chain relative to the ringInfluenced by gauche and anti-periplanar arrangements
C1-C2-C3-C4Rotations within the hexyl chainPrimarily staggered (anti and gauche) conformations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information on transient species like transition states that are difficult or impossible to observe experimentally. For this compound, computational studies can map out the potential energy surfaces (PES) for various possible reactions, such as nucleophilic substitution or ring-opening reactions. acs.orgbeilstein-journals.org

The general approach involves using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energy of the molecule at different points along a reaction coordinate. By identifying the minimum energy pathways between reactants and products, a detailed reaction mechanism can be proposed. These calculations can predict activation energies, which are related to reaction rates, and reaction enthalpies, indicating whether a reaction is exothermic or endothermic.

For this compound, two primary reaction pathways are of interest:

Nucleophilic Substitution: As an alkyl halide, the compound can undergo nucleophilic substitution (SN1 and SN2 mechanisms) at the carbon atom bearing the bromine. msu.edu Computational modeling can determine the relative energy barriers for each pathway, predicting which mechanism is more favorable under specific conditions.

Ring-Opening Reactions: The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening. beilstein-journals.orgnih.gov This can occur via radical or ionic pathways, often initiated by the cleavage of the C-Br bond or by the formation of a cationic intermediate. Computational studies can model these complex rearrangements and identify the most likely ring-opening products. acs.orgresearchgate.net

A key strength of computational modeling is the ability to characterize the geometry and energy of stationary points on the PES, which include reactants, products, intermediates, and transition states. acs.org

Intermediates: These are metastable species that exist in energy minima along the reaction coordinate.

In a potential SN1 reaction of this compound, the key intermediate would be a secondary carbocation adjacent to a cyclopropyl (B3062369) group. Such cyclopropylcarbinyl cations are known to be unstable and can undergo rapid ring-opening to form an allyl cation. researchgate.net

In radical-induced reactions, a cyclopropylcarbinyl radical would be the primary intermediate. Computational analysis can determine the structure and stability of this radical and predict its subsequent reaction pathways, such as ring-opening. beilstein-journals.org

Transition States (TS): A transition state is an energy maximum along the reaction coordinate (a first-order saddle point on the PES) and represents the highest energy barrier that must be overcome for a reaction to proceed.

For an SN2 reaction, modeling would focus on the transition state where the nucleophile attacks the carbon from the side opposite the bromine atom, leading to a pentacoordinate carbon species. msu.edu The calculated activation energy (the energy difference between the reactants and the TS) directly relates to the reaction rate.

Table 2: Calculated Relative Energies for a Hypothetical SN1 Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound + Nu⁻0.0
TS1Transition state for C-Br bond cleavage+18.5
IntermediateCyclopropylcarbinyl cation+12.0
TS2Transition state for ring-opening+13.5
ProductRing-opened product + Br⁻-5.0
(Note: Data are illustrative examples for a hypothetical reaction.)

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects in two main ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent. For instance, polar protic solvents are known to stabilize charged species like carbocations and anions, as well as the polarized transition states leading to them. csbsju.edulibretexts.org Therefore, an implicit solvent model would predict that polar solvents lower the activation energy for an SN1 reaction of this compound, making this pathway more competitive with the SN2 mechanism. researchgate.net

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation. This is often done within a quantum mechanics/molecular mechanics (QM/MM) framework, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with a classical force field. This method can capture specific solvent-solute interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction dynamics. csbsju.edu

For this compound, computational studies incorporating solvent effects would be critical for predicting the competition between SN1 and SN2 pathways. Polar protic solvents would stabilize the carbocation intermediate of the SN1 pathway, whereas polar aprotic solvents might favor the SN2 pathway by solvating the cation of the nucleophilic salt without strongly solvating the nucleophilic anion itself. libretexts.org

QSAR (Quantitative Structure-Activity Relationship) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity. wikipedia.orgnih.gov While often used in drug discovery, the QSAR framework can be adapted to model chemical properties or reactivity, a field known as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR). libretexts.org

For this compound and its analogues, a QSRR model could be developed to predict their reactivity in a specific reaction, such as nucleophilic substitution or reductive dehalogenation. The "activity" in this context would be a quantitative measure of reactivity, like the logarithm of the reaction rate constant (log k).

The development of a QSRR model involves several key steps: libretexts.org

Data Set Selection: A series of structurally related compounds (e.g., cyclopropyl halides with varying alkyl chains or substituents) with experimentally measured reactivity data is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Quantum Chemical: Calculated properties like HOMO/LUMO energies, partial atomic charges, dipole moment, and carbon-halogen bond dissociation energies. nih.govacs.org

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation linking the descriptors (predictor variables) to the measured reactivity (response variable).

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For the reactivity of this compound and its analogues, key descriptors would likely include the C-Br bond dissociation energy (BDE) and the electrostatic potential at the carbon atom bonded to the bromine. A lower BDE and a more positive partial charge would be expected to correlate with higher reactivity in many substitution and elimination reactions. nih.govyoutube.com

Table 3: Hypothetical Data for a QSRR Model of Alkyl-Cyclopropyl Bromide Reactivity

Compound (Analogue of this compound)log(k)C-Br Bond Dissociation Energy (kcal/mol)Partial Charge on α-Carbon (a.u.)
(1-bromobutyl)cyclopropane (B14402423)-4.569.5+0.15
This compound-4.869.2+0.14
(1-bromo-3-methylpentyl)cyclopropane-5.169.0+0.13
(1-bromo-4,4-dimethylpentyl)cyclopropane-5.668.8+0.12
(Note: Data are illustrative to demonstrate the QSRR concept.)

The resulting QSRR equation might take a form like: log(k) = β₀ + β₁(BDE) + β₂(Charge)

Such a model, once validated, could be used to predict the chemical reactivity of new, unsynthesized analogues, guiding further experimental work.

Advanced Applications in Organic Synthesis

(1-Bromohexyl)cyclopropane as a Key Building Block for Complex Architectures

The strained C-C bonds of the cyclopropane (B1198618) ring in this compound have a high degree of p-character, which allows the ring to behave similarly to a carbon-carbon double bond in certain reactions. This unique electronic structure, combined with the presence of a good leaving group (bromide), makes this compound an excellent precursor for a variety of carbocationic and radical-mediated reactions. These reactions can be harnessed to construct intricate molecular scaffolds, including various carbocycles and macrocycles.

One of the most well-documented reactions of cyclopropylmethyl halides is their propensity to undergo ring expansion reactions. The departure of the bromide ion, often facilitated by a Lewis acid, generates a highly unstable cyclopropylmethyl cation. This cation rapidly rearranges to the more stable cyclobutyl and cyclopentenyl cations, which can then be trapped by nucleophiles to afford substituted carbocycles. This reactivity provides a powerful method for the construction of five-membered rings, which are common motifs in natural products and biologically active molecules.

The general mechanism for the ring expansion of a (1-bromoalkyl)cyclopropane is depicted below:

Scheme 1: General Mechanism for Ring Expansion of (1-Bromoalkyl)cyclopropanes

Mechanism of ring expansion

The Lewis acid-assisted departure of the bromide from the (1-bromoalkyl)cyclopropane generates a primary carbocation. This undergoes a rapid rearrangement through a cyclobutyl cation intermediate to form a more stable cyclopentenyl cation, which can be trapped by a nucleophile (Nu-).

While specific examples utilizing this compound are not extensively documented in the literature, the reactivity of the parent cyclopropylmethyl bromide is well-established and serves as a reliable model. The hexyl group is not expected to significantly alter the course of the ring expansion, although it may have a minor influence on reaction rates and yields due to steric effects. This synthetic strategy has been employed in the synthesis of various natural products and complex organic molecules.

The bifunctional nature of this compound, possessing a reactive bromide and a long alkyl chain, makes it a potential candidate for both macrocyclization and polymerization studies. In macrocyclization reactions, the cyclopropylmethyl bromide moiety can act as a reactive linker, connecting two ends of a long chain to form a large ring. The ring strain of the cyclopropane can be used to control the conformation of the resulting macrocycle.

In the context of polymerization, vinylidenecyclopropanes, which can be synthesized from cyclopropyl (B3062369) ketones, are known to undergo controlled radical ring-opening polymerizations to produce polymers with an alkyne-based backbone. While not a direct application of this compound, its conversion to a suitable monomer for such a polymerization represents a potential avenue for the creation of novel polymeric materials.

Chiral Pool Synthesis and Enantiopure Derivatives

The synthesis of enantiomerically pure cyclopropane derivatives is of great importance in medicinal chemistry, as the stereochemistry of a drug molecule can have a profound impact on its biological activity. rochester.edu Several strategies have been developed for the asymmetric synthesis of chiral cyclopropanes, and these can be applied to the preparation of enantiopure this compound and its derivatives. rsc.org

One of the most powerful methods for asymmetric cyclopropanation is the use of chiral catalysts. Engineered myoglobin catalysts have been shown to be highly effective for the asymmetric cyclopropanation of styrene derivatives with excellent diastereo- and enantioselectivity. rochester.edunih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Another strategy involves the use of chiral auxiliaries. A three-step sequence of aldol-cyclopropanation-retro-aldol has been developed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which can serve as versatile precursors for other chiral cyclopropane derivatives. rsc.org

The Michael-initiated ring closure (MIRC) reaction is another powerful tool for the enantioselective synthesis of cyclopropanes. rsc.org This reaction typically employs chiral catalysts or auxiliaries to control the stereochemistry of the cyclopropane ring formation. rsc.org

Table 1: Comparison of Asymmetric Cyclopropanation Methods

MethodCatalyst/AuxiliaryKey FeaturesReference(s)
BiocatalysisEngineered MyoglobinHigh diastereo- and enantioselectivity; environmentally friendly. rochester.edunih.gov
Chiral AuxiliaryEvans AuxiliaryWell-established method; high diastereoselectivity. rsc.org
Asymmetric CatalysisChiral PHOX LigandsConformationally rigid backbone; high enantioselectivity. beilstein-journals.org
MIRC ReactionChiral Phase-Transfer CatalystReadily available catalysts; good to excellent enantioselectivity. rsc.org

Catalyst Development and Ligand Design Incorporating Cyclopropyl Moieties (without specific product application)

The unique structural and electronic properties of the cyclopropane ring have been exploited in the design of novel chiral ligands for asymmetric catalysis. The rigid cyclopropane backbone can be used to create a well-defined chiral environment around a metal center, which can lead to high levels of enantioselectivity in catalytic reactions.

A notable example is the development of chiral phosphanyl-oxazoline (PHOX) ligands with a conformationally rigid cyclopropyl backbone. beilstein-journals.org These ligands have been successfully applied in the intermolecular asymmetric Heck reaction, demonstrating high efficiency and selectivity. beilstein-journals.org The rigidity of the cyclopropane scaffold is crucial for achieving high levels of stereocontrol.

The electronic properties of the cyclopropane ring can also be tuned to influence the catalytic activity of the metal complex. The introduction of electron-donating or electron-withdrawing groups on the cyclopropane ring can modulate the electron density at the metal center, which in turn can affect the rate and selectivity of the catalytic reaction.

Multicomponent Reactions and Domino Processes Utilizing this compound

Multicomponent reactions (MCRs) and domino processes are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation. The unique reactivity of this compound makes it an attractive substrate for the development of novel MCRs and domino reactions.

The ring-opening of donor-acceptor cyclopropanes can initiate a domino sequence, leading to the formation of highly functionalized heterocyclic compounds. acs.org For example, a domino aza-Michael/aldol/dehydration reaction of catalytically generated donor-acceptor cyclopropanes has been used to synthesize highly enantioenriched dihydroquinolines. acs.org

Tandem Heck-ring-opening reactions of cyclopropyldiol derivatives have also been reported, providing access to various lactones with multiple stereocenters. nih.govacs.org The reaction proceeds through a palladium-catalyzed migratory insertion followed by a selective C-C bond cleavage of the cyclopropane ring. nih.govacs.org

While specific examples involving this compound are yet to be reported, its ability to generate a cyclopropylmethyl cation or radical intermediate suggests that it could be a viable substrate for similar domino and multicomponent processes.

Development of Novel Synthetic Methodologies Based on its Unique Reactivity

The high ring strain of the cyclopropane ring in this compound is a source of unique reactivity that continues to inspire the development of novel synthetic methodologies. The cleavage of the C-C bonds of the cyclopropane ring can be achieved under various conditions, including thermal, photochemical, and catalytic methods.

The oxidative radical ring-opening/cyclization of cyclopropane derivatives has emerged as a powerful tool for the synthesis of a wide range of organic molecules. beilstein-journals.org This strategy has been used to construct complex polycyclic and heterocyclic frameworks. beilstein-journals.org

The development of new cycloaddition reactions involving cyclopropanes is another active area of research. researchgate.net These reactions provide a direct and atom-economical route to various cyclic compounds. researchgate.net The unique electronic properties of the cyclopropane ring allow it to participate in a variety of cycloaddition reactions, including [3+2], [4+3], and [5+2] cycloadditions.

The continued exploration of the reactivity of this compound and related compounds is expected to lead to the discovery of new and innovative synthetic methods for the construction of complex organic molecules.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete picture of atomic connectivity can be constructed.

¹H NMR for Proton Connectivity and Stereochemistry

The ¹H NMR spectrum of (1-bromohexyl)cyclopropane is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically between 0.2 and 1.0 ppm, a characteristic feature of these strained ring systems. docbrown.infodocbrown.info The methine proton on the carbon bearing the bromine atom (C1) is anticipated to be significantly downfield, likely in the range of 3.4-3.8 ppm, due to the deshielding effect of the electronegative bromine atom. The protons of the hexyl chain will present a series of multiplets in the range of approximately 0.9 to 2.0 ppm.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H on C1 (CHBr)3.4 - 3.8Doublet of triplets (dt) or Multiplet (m)J ≈ 7-8 (to CH₂), J ≈ 4-6 (to cyclopropyl H)
Cyclopropyl CH₂0.2 - 0.8Multiplets (m)Complex
Cyclopropyl CH0.5 - 1.0Multiplet (m)Complex
CH₂ (hexyl)1.2 - 2.0Multiplets (m)J ≈ 7
CH₃ (hexyl)~0.9Triplet (t)J ≈ 7

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The coupling patterns will be crucial for confirming connectivity. For instance, the methine proton at C1 would be expected to couple with the adjacent methylene (B1212753) protons of the hexyl chain and the methine proton of the cyclopropyl ring, resulting in a complex multiplet.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbons of the cyclopropyl group are characteristically found at high field, typically between 0 and 20 ppm. docbrown.info The carbon atom bonded to the bromine (C1) will be deshielded and is expected to appear in the range of 40-60 ppm. The carbons of the hexyl chain will resonate in the typical aliphatic region of 14-40 ppm.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CHBr)40 - 60
Cyclopropyl CH₂5 - 15
Cyclopropyl CH10 - 20
Hexyl Chain Carbons14 - 40
Terminal CH₃ (hexyl)~14

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Determination

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). youtube.comresearchgate.netlibretexts.org For this compound, cross-peaks would be expected between the methine proton at C1 and the adjacent methylene protons of the hexyl chain, as well as with the methine proton of the cyclopropyl ring. It would also show the connectivity within the hexyl chain and within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netdaneshyari.comyoutube.com An HSQC spectrum would allow for the direct assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netdaneshyari.comyoutube.com This is particularly useful for connecting different parts of the molecule. For instance, the methine proton at C1 would show a correlation to the carbons of the cyclopropyl ring and to the second carbon of the hexyl chain, confirming the attachment of the bromohexyl group to the cyclopropane (B1198618) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is crucial for elucidating stereochemistry. youtube.comacdlabs.comlibretexts.org In the case of this compound, if chiral centers are present, NOESY could help determine the relative stereochemistry by observing through-space correlations between protons on the cyclopropyl ring and the hexyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H and C-Br bonds.

Predicted IR Absorption Bands for this compound:

Functional GroupPredicted Absorption Range (cm⁻¹)
Cyclopropyl C-H stretch3100 - 3000
Alkyl C-H stretch2960 - 2850
CH₂ bend~1465
CH₃ bend~1380
C-Br stretch650 - 550

The presence of sharp peaks in the 3100-3000 cm⁻¹ region would be a strong indication of the cyclopropyl C-H stretching vibrations, distinguishing them from the typical alkane C-H stretches which appear below 3000 cm⁻¹. acs.orgdocbrown.infochemguide.co.uklibretexts.orgnist.gov The C-Br stretching frequency is found in the fingerprint region and provides evidence for the presence of the bromine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound (C₉H₁₇Br), the mass spectrum would exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, at m/z = 204 and 206 (for C₉H₁₇⁷⁹Br and C₉H₁₇⁸¹Br, respectively).

The fragmentation of the molecular ion would likely involve the loss of a bromine radical (•Br), leading to a significant peak at m/z = 125 (C₉H₁₇⁺). youtube.com Further fragmentation of the hexyl chain and the cyclopropyl ring would produce a series of smaller fragment ions. For example, cleavage of the C-C bond adjacent to the cyclopropyl ring could lead to fragments corresponding to the hexyl cation (m/z = 85) or the cyclopropylmethyl cation (m/z = 55). The fragmentation of cycloalkanes often involves the loss of ethylene (B1197577) (28 mass units). chemguide.co.uklibretexts.orgresearchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zProposed Fragment
204/206[C₉H₁₇Br]⁺ (Molecular ion)
125[C₉H₁₇]⁺ (Loss of •Br)
85[C₆H₁₃]⁺ (Hexyl cation)
55[C₄H₇]⁺ (Cyclopropylmethyl cation)

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is a powerful technique that can provide the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. nih.govmpg.de However, this technique is only applicable if the compound can be obtained as a suitable single crystal. For a liquid compound like this compound, obtaining a single crystal would require derivatization to a crystalline solid or co-crystallization with another molecule. If a chiral center is present and a crystalline derivative can be formed, X-ray crystallography could unambiguously determine the absolute configuration (R or S). researchgate.netsdsu.edubeilstein-journals.org

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for its Synthesis and Transformations

Traditional synthesis of alkyl halides often involves stoichiometric reagents and hazardous solvents. ijrpr.com Future research could focus on developing more environmentally benign methods for the synthesis of (1-bromohexyl)cyclopropane. A promising starting point would be the corresponding precursor, 1-cyclopropylheptan-1-ol. Green approaches to the bromination of this alcohol could include:

Catalytic Halogenation: Utilizing catalytic systems to replace stoichiometric activators like triphenylphosphine (B44618) in Appel-type reactions would reduce waste. organic-chemistry.org Thiourea-mediated halogenation, which can proceed under mild conditions with substoichiometric promoters, offers a viable pathway. organic-chemistry.org

Alternative Solvents: Replacing conventional chlorinated solvents with greener alternatives like cyclopentyl methyl ether (CPME), which is hydrophobic, has a high boiling point, and is more stable against peroxide formation, would significantly improve the environmental profile of the synthesis. wikipedia.org

Photoredox Catalysis: For transformations, photoredox-catalyzed methods offer a mild and efficient way to activate the C-Br bond. For instance, a deformylative halogenation strategy starting from an aldehyde could provide a novel, atom-economical route to the target compound using simple sodium bromide as the halogen source. nih.gov

These approaches align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency. encyclopedia.pub

Exploration of Unconventional Reactivity Patterns

The juxtaposition of the bromine atom and the cyclopropane (B1198618) ring suggests reactivity beyond simple nucleophilic substitution. The cyclopropylmethyl system is renowned for its unique radical chemistry. psu.edu

Radical Ring-Opening: A key unexplored avenue is the generation of the (1-hexylcyclopropyl)methyl radical from this compound. This radical would be expected to undergo a rapid ring-opening rearrangement to form a homoallylic radical. psu.edu Studying the kinetics and regioselectivity of this rearrangement would provide fundamental insights into the behavior of substituted cyclopropylmethyl radicals.

Electrophilic Reactivity: As an electrophile, the compound's reactivity in SN2 reactions is influenced by the adjacent cyclopropane ring. The strained ring's electronic properties can affect the transition state energy of nucleophilic attack. nih.gov Kinetic studies comparing its reactivity to acyclic analogues like 2-bromooctane (B146060) would quantify the electronic contribution of the cyclopropyl (B3062369) group.

Organometallic Intermediates: Conversion of this compound to its corresponding Grignard or organonickel reagent could open pathways to cross-coupling reactions. acs.orgnsf.gov The stability and reactivity of these organometallic intermediates, particularly whether the cyclopropane ring remains intact under various coupling conditions (e.g., Suzuki, Negishi), would be a valuable area of study. organic-chemistry.org

Integration into Flow Chemistry or Automated Synthesis Platforms

Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability, making it ideal for exploring the synthesis and reactions of this compound. acs.org

Continuous Synthesis: The synthesis from 1-cyclopropylheptan-1-ol could be adapted to a flow process. For example, an Appel reaction could be performed by passing a solution of the alcohol and carbon tetrabromide through a heated packed-bed reactor containing a monolith-supported triphenylphosphine. researchgate.net This would simplify purification, as the phosphine (B1218219) oxide byproduct remains in the solid phase.

Handling of Hazardous Reagents: Flow chemistry enables the safe, on-demand generation and use of hazardous reagents. acs.org This could be applied to subsequent transformations of the bromide, such as reactions with organosodium or other highly reactive organometallic compounds. nih.gov

Automated Reaction Optimization: Integrating the flow setup with automated sampling and analysis would allow for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) for both the synthesis and subsequent functionalization of the target molecule.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The fundamental chemical processes involving this compound, such as bond cleavage and rearrangement, occur on extremely short timescales. Ultrafast spectroscopy provides the tools to observe these events in real time.

Photodissociation Dynamics: Using femtosecond pump-probe spectroscopy, the photodissociation of the C-Br bond could be investigated. diva-portal.org This technique would allow for the direct observation of the initially formed radical pair and any subsequent processes like geminate recombination (where the fragments recombine within the solvent cage) or solvent cage escape. rsc.orgresearchgate.netnih.gov

Radical Rearrangement Kinetics: An exciting prospect is the real-time observation of the cyclopropylmethyl radical ring-opening. Ultrafast transient absorption spectroscopy could potentially distinguish the spectral signatures of the initial cyclopropylmethyl radical and the rearranged homoallylic radical, providing a precise measurement of the rearrangement rate constant. psu.edu

Solvent-Solute Interactions: The influence of the solvent on the reaction pathway is critical. Time-resolved X-ray solution scattering could be employed to visualize the structural dynamics of the solvent molecules surrounding the molecule as the C-Br bond breaks, offering a complete picture of the solvation process during the reaction. researchgate.net

Role in Supramolecular Chemistry or Material Science (without specific material properties)

While highly speculative, the unique structure of this compound offers potential as a building block in supramolecular chemistry and materials science.

Non-Covalent Interactions: The C-C bonds of the cyclopropane ring possess significant p-character, allowing them to participate in non-covalent interactions, such as CH-π interactions, which are crucial in building supramolecular architectures. frontiersin.orgyoutube.com The interplay between the polar C-Br bond, the "π-like" cyclopropane ring, and the nonpolar hexyl tail could lead to directed self-assembly.

Precursor for Amphiphiles: The molecule has a distinct head-and-tail structure. The cyclopropyl bromide group could serve as a polar or reactive head group, while the hexyl chain acts as a hydrophobic tail. Modification of the bromide could lead to a family of amphiphilic molecules, which are the fundamental components of self-assembling systems like micelles and vesicles.

Host-Guest Chemistry: More complex structures derived from this compound could be designed to act as guests for larger host molecules. For instance, it could be a precursor for molecules designed to fit within the cavities of macrocycles like cycloparaphenylenes or other carbon nanohoops, exploring shape and electronic complementarity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-bromohexyl)cyclopropane, and how do reaction conditions influence yield?

  • Methodology :

  • Radical Bromination : Bromination of hexyl-substituted cyclopropane derivatives using Br₂ in inert solvents (e.g., CCl₄) under controlled temperatures (0–25°C) is a primary route. Excess bromine (>1.5 equiv) enhances electrophilic addition but may lead to di-brominated byproducts .
  • Deuterated Analogs : For isotopic labeling, bromomethylcyclopropane-d₄ can be synthesized via bromodeuteriation, requiring strict temperature control (0–6°C) and anhydrous conditions to minimize H-D exchange .
  • Yield Optimization : Key parameters include solvent polarity (non-polar solvents favor radical mechanisms) and bromine stoichiometry. Yields typically range from 60–85%, with impurities removed via fractional distillation .

Q. How do reaction mechanisms differ between nucleophilic substitution and elimination pathways for this compound?

  • Substitution : Treatment with nucleophiles (e.g., NaOH) proceeds via an SN2 mechanism, where the cyclopropane ring’s strain increases transition-state stability. Major products include cyclopropanol derivatives, with stereochemistry retention at the chiral center .
  • Elimination : Strong bases (e.g., KOtBu) induce dehydrohalogenation, forming cyclopropene via an E2 mechanism. The reaction is highly sensitive to steric hindrance; bulky bases favor elimination over substitution .
  • Kinetic Control : Lower temperatures (≤0°C) favor substitution, while higher temperatures (≥50°C) promote elimination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR :

  • ¹H NMR : Cyclopropane protons resonate upfield (δ 0.5–1.5 ppm) due to ring strain. The bromohexyl chain shows characteristic splitting patterns (e.g., δ 3.3–3.5 ppm for Br-CH₂) .
  • ¹³C NMR : Cyclopropane carbons appear at δ 10–15 ppm, while the brominated carbon is deshielded (δ 30–35 ppm) .
    • IR : C-Br stretching vibrations at 500–600 cm⁻¹ confirm bromine presence. Cyclopropane ring vibrations (C-C stretching) occur at 850–950 cm⁻¹ .

Advanced Research Questions

Q. How can computational models (e.g., OPLS-AA force fields) predict the stability and reactivity of this compound?

  • Force Field Parameters : Modified OPLS-AA parameters for cyclopropane (bond angles: 60°, dihedral rigidity) improve accuracy in simulating ring strain and reaction pathways. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are recommended for studying bromine’s electrophilic behavior .
  • HOMO-LUMO Analysis : Cyclopropane’s low LUMO energy (−3.6 eV) facilitates electrophilic attacks. Halogen substituents lower HOMO energy, reducing nucleophilicity .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields in ring-opening reactions?

  • Case Study : Discrepancies in hydrobromination yields (40–75%) arise from solvent polarity effects. Polar solvents (e.g., DMSO) stabilize carbocation intermediates, increasing ring-opening efficiency, while non-polar solvents favor radical pathways .
  • Mitigation : Use controlled-variable experiments (e.g., fixed temperature, solvent dielectric constant) and statistical tools (ANOVA) to isolate confounding factors .

Q. What strategies enable the use of this compound as a building block in natural product synthesis?

  • Cyclopropane as a Strategic Intermediate :

  • Ring-Opening Cross-Coupling : Palladium-catalyzed coupling with arylboronic acids forms biarylcyclopropanes, key motifs in terpene synthesis .
  • Photochemical [2+2] Cycloaddition : The strained ring reacts with alkenes under UV light to generate bicyclic systems, useful in alkaloid frameworks .
    • Case Example : In a 2021 study, this compound was used to synthesize cyclopropane-fatty acid analogs via Heck coupling (yield: 68%, ee: 92%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Exposure Control :

  • Ventilation : Use fume hoods with ≥100 ft/min airflow to limit vapor inhalation (PAC-1: 0.3 ppm) .
  • PPE : Nitrile gloves (≥8 mil thickness) and flame-retardant lab coats prevent dermal contact. Respiratory protection (NIOSH-approved N95) is mandatory during aerosol-generating steps .
    • Spill Management : Absorb spills with silica gel, neutralize with 10% NaHCO₃, and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.